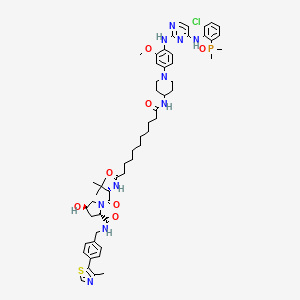
Siais117
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siais117 is a novel proteolysis targeting chimera (PROTAC) degrader developed as a potential treatment for anaplastic lymphoma kinase (ALK) positive cancer resistance. This compound is based on Brigatinib and VHL-1 conjunction and has shown significant potential in degrading ALK G1202R point mutation effectively .
Preparation Methods
The synthesis of Siais117 involves the conjugation of Brigatinib, a known ALK inhibitor, with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route includes the following steps:
Synthesis of Brigatinib Analog: The Brigatinib analog is synthesized through a series of chemical reactions involving halogenation, amination, and coupling reactions.
Linker Attachment: A linker molecule is attached to the Brigatinib analog through amide bond formation.
Conjugation with VHL Ligand: The final step involves the conjugation of the Brigatinib-linker intermediate with the VHL ligand to form the complete PROTAC molecule.
Chemical Reactions Analysis
Siais117 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.
Reduction: Reduction reactions can occur at the nitro and carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites of the Brigatinib analog.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Siais117 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the degradation of specific proteins, particularly those involved in cancer progression.
Biology: In biological research, this compound is used to investigate the role of ALK in various cellular processes and to study the effects of its degradation on cell proliferation and survival.
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating ALK-positive cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas. .
Industry: In the pharmaceutical industry, this compound is being developed as a novel drug candidate for targeted cancer therapy. .
Mechanism of Action
Siais117 exerts its effects through the PROTAC mechanism, which involves the following steps:
Binding to ALK: this compound binds to the ALK protein through the Brigatinib moiety.
Recruitment of VHL E3 Ligase: The VHL ligand in this compound recruits the VHL E3 ubiquitin ligase to the ALK protein.
Ubiquitination and Degradation: The proximity of the E3 ligase to ALK leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome. .
Comparison with Similar Compounds
Siais117 is unique compared to other similar compounds due to its specific design and mechanism of action. Some similar compounds include:
Brigatinib: While Brigatinib is an ALK inhibitor, this compound is a PROTAC that degrades ALK proteins, offering a different approach to overcoming drug resistance.
Crizotinib: Another ALK inhibitor, Crizotinib, targets ALK but does not degrade the protein. This compound’s ability to degrade ALK provides a more effective strategy for treating resistant cancers.
Ceritinib: Similar to Brigatinib and Crizotinib, Ceritinib inhibits ALK but does not induce its degradation. .
Properties
Molecular Formula |
C57H76ClN10O7PS |
|---|---|
Molecular Weight |
1111.8 g/mol |
IUPAC Name |
N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |
InChI |
InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |
InChI Key |
DYUJLNPTOOBZBB-CCXZOALNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















